REACTION_SMILES
|
[C:1](#[N:2])[c:3]1[cH:4][c:5]([CH3:16])[c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11][c:12]1[N+:13]([O-:14])=[O:15].[CH3:17][C:18](=[O:19])[OH:20].[Fe:21]>>[C:1](#[N:2])[c:3]1[cH:4][c:5]([CH3:16])[c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11][c:12]1[NH2:13]
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)c1cc(N)c(C#N)cc1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |